molecular formula C21H18FN3O3 B2622946 6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1226449-17-7

6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2622946
CAS No.: 1226449-17-7
M. Wt: 379.391
InChI Key: DYONHCXZBSREFZ-UHFFFAOYSA-N
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Description

6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is unique due to its combination of a quinoline core, a fluorine atom, a methoxyphenyl group, and an oxadiazole ring.

Properties

IUPAC Name

6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c1-3-10-25-12-17(19(26)16-11-14(22)6-9-18(16)25)21-23-20(24-28-21)13-4-7-15(27-2)8-5-13/h4-9,11-12H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYONHCXZBSREFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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